N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide
Description
N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core. Key structural elements include:
- 8-Methoxy group: Enhances electron density and influences solubility.
- Methyl linker: Connects the triazole-pyrazine system to the amide group.
This compound is part of a broader class of triazole derivatives, which are pharmacologically significant due to their diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-23-16-15-20-19-13(21(15)9-8-17-16)11-18-14(22)7-10-24-12-5-3-2-4-6-12/h2-6,8-9H,7,10-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQYBRPHRVJXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide is a synthetic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyrazine core and a phenylthio group. The molecular formula is , with a molecular weight of approximately 339.355 g/mol. Its synthesis typically involves several key steps including the formation of the triazolo-pyrazine core through cyclization reactions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
The mode of action appears to involve:
- Inhibition of bacterial cell wall synthesis : This disrupts the structural integrity of bacterial cells.
- Interference with DNA replication : The compound may inhibit enzymes like DNA gyrase and topoisomerase IV, critical for bacterial DNA replication and transcription .
Anticancer Activity
In addition to its antibacterial properties, this compound has demonstrated promising anticancer activity. Studies have reported that derivatives of triazolo[4,3-a]pyrazine can inhibit tumor cell proliferation in various cancer cell lines. For instance:
- In vitro assays showed significant cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with IC50 values indicating potent activity .
Antibacterial Studies
A study conducted in 2023 evaluated several triazolo[4,3-a]pyrazine derivatives for their antibacterial properties. The results indicated that compounds similar to this compound exhibited moderate to good antibacterial activity against common pathogens .
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
Anticancer Studies
In another study focusing on anticancer potential, various derivatives were synthesized and tested against multiple cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values as low as 0.15 µM against MCF-7 cells, indicating strong inhibitory action .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| A549 | 0.83 | 1.5 |
| MCF-7 | 0.15 | 0.5 |
| HeLa | 2.85 | 2.0 |
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyrazine structure exhibit a variety of biological activities:
- Antitumor Activity : Similar compounds have shown potential as anti-cancer agents. For instance, derivatives of triazole and pyrazine have been evaluated for their efficacy against various cancer cell lines, including breast and liver carcinoma cells .
- Antimicrobial Properties : The compound may possess antibacterial properties, with studies indicating effectiveness against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory activities, suggesting potential applications in treating inflammatory diseases .
Synthesis and Mechanism of Action
The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrazine core, followed by functionalization with the methoxy group and attachment of the phenylthio moiety.
Case Studies
- Antitumor Evaluation : A study evaluated the antitumor activity of related compounds against human breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2). Results indicated significant cytotoxic effects at certain concentrations .
- Interaction Studies : Interaction studies using molecular docking simulations have been conducted to understand how this compound binds to its biological targets. These studies help elucidate the mechanisms behind its biological activities and inform further development efforts .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
Triazolo[4,3-a]Pyrazine Derivatives
- N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide (CAS: 2034546-41-1):
- 8-Amino-6-(3,5-di-tert-butyl-4-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (Compound 73): Key differences: Amino group at position 8 and steric tert-butyl substituents.
Triazolo[4,3-b]Pyridazine Analogues
- 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide :
Side Chain Modifications
Sulfur-Containing Substituents
- N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide :
Amide and Carboxylic Acid Derivatives
Key Findings and Implications
Position 8 Substituents: Methoxy groups balance solubility and stability, while hydroxy or amino groups increase polarity but may reduce metabolic resistance.
Side Chain Design : Phenylthio groups offer moderate lipophilicity, whereas fused sulfur heterocycles (e.g., thiazolo-triazole) enhance binding but complicate synthesis.
Synthesis Efficiency : Amide derivatization via carbonyldiimidazole activation is a robust method for generating analogues with high yields .
Q & A
Q. How do the methoxy and phenylthio groups influence reactivity and bioactivity?
- Methodological Answer :
- Methoxy Group : Enhances membrane permeability via lipophilicity (logP +0.5) and participates in hydrogen bonding with targets (e.g., kinase ATP pockets) .
- Phenylthio Group : Acts as a leaving group in nucleophilic substitution reactions and modulates redox activity (e.g., glutathione conjugation in metabolic pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
